

Application Notes and Protocols for CAL-101 (Idelalisib) Administration in Mouse Models

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: CAL-130

Cat. No.: B612117

[Get Quote](#)

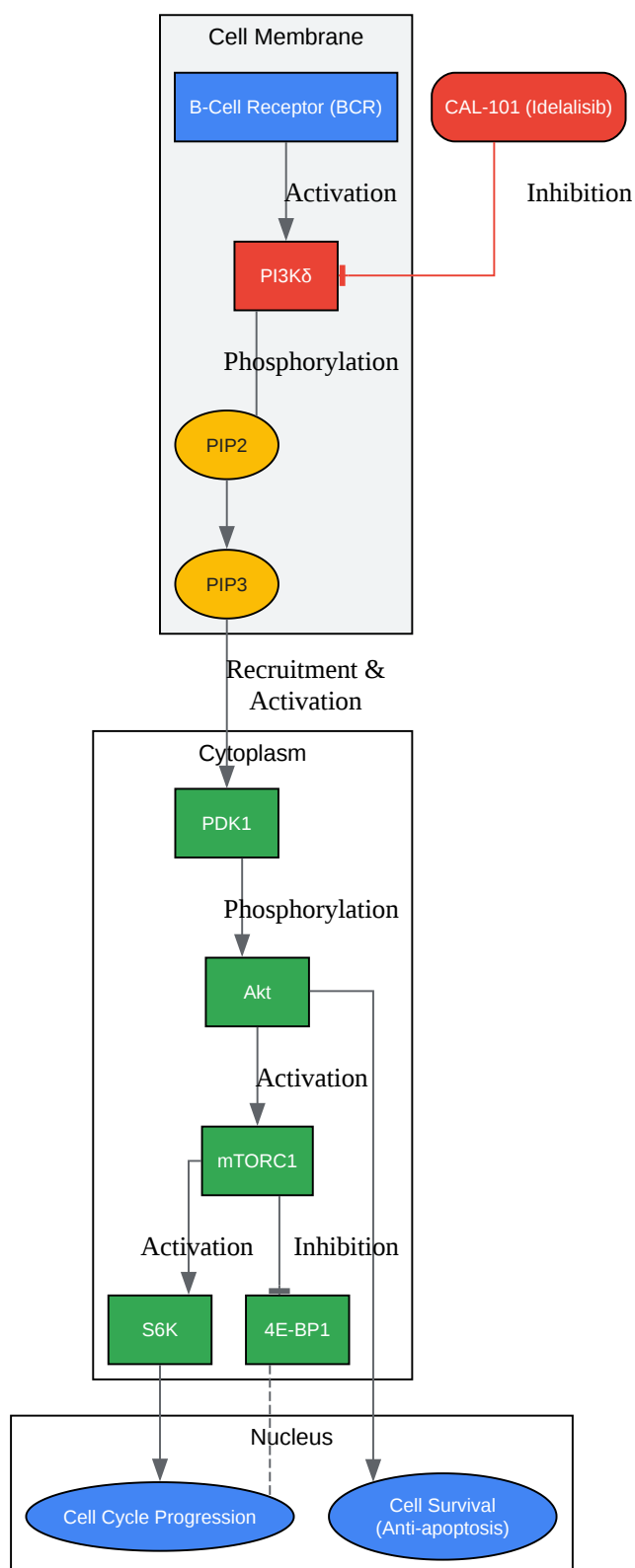
A Note on Nomenclature: The compound "**CAL-130**" as specified in the query does not correspond to a known therapeutic agent in publicly available scientific literature. Based on common pharmaceutical naming conventions and the context of oncological research, it is highly probable that this is a typographical error for CAL-101, also known as Idelalisib (brand name Zydelig®). CAL-101 is a well-characterized, potent, and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3K δ) and has been extensively studied in preclinical mouse models of B-cell malignancies. These application notes and protocols are therefore provided for CAL-101 (Idelalisib).

Introduction

CAL-101 (Idelalisib) is a first-in-class, orally bioavailable small molecule inhibitor of the p110 δ catalytic subunit of PI3K.[1] The PI3K signaling pathway is a critical regulator of cell proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many cancers, particularly those of B-cell origin.[2] The delta isoform of PI3K is predominantly expressed in hematopoietic cells, making it an attractive therapeutic target for B-cell malignancies with the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[1] Preclinical studies in various mouse models have demonstrated the potent anti-tumor activity of CAL-101, leading to its clinical development and eventual FDA approval for the treatment of certain B-cell cancers.[1][3]

Mechanism of Action

CAL-101 selectively inhibits PI3K δ , thereby blocking the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This reduction in PIP3 levels prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.[4][5] The subsequent deactivation of the Akt/mTOR signaling cascade leads to the inhibition of cell growth, proliferation, and survival, ultimately inducing apoptosis in malignant B-cells.[2][6] Furthermore, CAL-101 has been shown to disrupt the supportive tumor microenvironment by inhibiting chemokine signaling and B-cell receptor (BCR) signaling, which are crucial for the survival and proliferation of cancerous B-cells.[5]



[Click to download full resolution via product page](#)

Figure 1: Simplified CAL-101 (Idelalisib) signaling pathway.

Application Notes

CAL-101 has been successfully utilized in a variety of mouse models to study its anti-cancer efficacy, mechanism of action, and pharmacokinetic/pharmacodynamic (PK/PD) properties.

- Mouse Models:
 - Xenograft Models: Immunocompromised mice, such as NOD-SCID- γ -null (NSG) mice, are commonly used for patient-derived xenograft (PDX) models or for the subcutaneous or systemic engraftment of human B-cell malignancy cell lines.[2]
 - Syngeneic Models: For studies involving the tumor microenvironment and immune responses, syngeneic models using immunocompetent mice (e.g., C57BL/6) are appropriate.[7]
- Drug Formulation and Administration:
 - CAL-101 is soluble in DMSO and can be further diluted in vehicles such as a combination of PEG300, Tween-80, and saline for in vivo administration.[8] A suspension in 1% carboxymethylcellulose (CMC) with 0.5% Tween-80 in saline has also been described.[8]
 - Oral Gavage (p.o.): This is a common route of administration for CAL-101, mimicking its clinical use. Dosages in the range of 30 mg/kg/day have been reported.[2]
 - Intraperitoneal (i.p.) Injection: For some studies, i.p. administration at doses around 40 mg/kg has been used.[7]
 - Intravenous (i.v.) Injection: Intravenous administration, for example, at 40 mg/kg, can be used for studies requiring rapid and complete bioavailability.[9]
- Monitoring and Endpoints:
 - Tumor Growth: Tumor volume should be measured regularly (e.g., 2-3 times per week) using calipers.
 - Survival: Kaplan-Meier survival analysis is a key endpoint for efficacy studies.

- Pharmacodynamic Readouts: Tumor and/or blood samples can be collected to assess the inhibition of the PI3K pathway through methods like Western blotting or flow cytometry for phosphorylated proteins (e.g., p-Akt, p-S6).[2]
- Toxicity: Monitor mice for signs of toxicity, including weight loss, changes in behavior, and ruffled fur.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Mouse Model



[Click to download full resolution via product page](#)

Figure 2: General experimental workflow for an in vivo efficacy study.

- Cell Culture: Culture a human B-cell lymphoma cell line (e.g., SU-DHL-5, KARPAS-422) under standard conditions.
- Animal Model: Use 6-8 week old female NOD-SCID-γ-null (NSG) mice.
- Tumor Cell Implantation:
 - Harvest cells during their logarithmic growth phase.
 - Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of $5-10 \times 10^6$ cells per 100 μL.
 - Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
- Tumor Growth Monitoring and Randomization:
 - Monitor tumor growth by measuring the length and width with calipers every 2-3 days.
 - Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups.
- Drug Preparation and Administration:
 - Prepare CAL-101 in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).
 - Administer CAL-101 orally (p.o.) at a dose of 30 mg/kg once daily.
 - The control group should receive the vehicle only.
- Efficacy Assessment:
 - Continue to monitor tumor volume and body weight throughout the study.
 - The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of morbidity.
- Tissue Collection and Analysis:
 - At the end of the study, euthanize the mice and excise the tumors.
 - A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis or fixed in formalin for immunohistochemistry.

Protocol 2: Western Blot Analysis of p-Akt in Tumor Tissue

- Protein Extraction:
 - Homogenize the frozen tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Centrifuge the lysate at 14,000 rpm for 20 minutes at 4°C.
 - Collect the supernatant and determine the protein concentration using a BCA assay.

- SDS-PAGE and Western Blotting:
 - Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
 - Separate the proteins on a 10% SDS-polyacrylamide gel.
 - Transfer the proteins to a PVDF membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, and a loading control (e.g., β-actin) overnight at 4°C.
 - Wash the membrane three times with TBST.
 - Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again three times with TBST.
- Detection:
 - Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
 - Quantify the band intensities using densitometry software.

Data Summary

In Vitro Activity of CAL-101

Parameter	Value	Cell Lines/Conditions	Reference
IC50 (p110δ)	2.5 nM	Cell-free assay	[8][10]
IC50 (p110α)	8,600 nM	Cell-free assay	[6]
IC50 (p110β)	4,000 nM	Cell-free assay	[6]
IC50 (p110γ)	2,100 nM	Cell-free assay	[6]
EC50 (p-Akt inhibition)	0.1 - 1.0 μM	SU-DHL-5, KARPAS-422, CCRF-SB cells	[11][12]
EC50 (B-cell proliferation)	6 nM	BCR crosslinking	[4]
EC50 (Basophil activation)	8.9 nM	Anti-FcεR1 stimulation	[4]

In Vivo Administration of CAL-101 in Mouse Models

Mouse Model	Cell Line/Condition	Route of Administration	Dosage	Outcome	Reference
NSG Mice	Ph-like ALL (PDX)	Oral gavage (p.o.)	30 mg/kg/day for 3 days	Potent in vivo inhibition of p-PI3K, p-mTOR, p-S6, and p-Akt	[2]
C57BL/6 Mice	B16F10 metastasis model	Intraperitoneal (i.p.)	40 mg/kg (5 injections)	Promoted anti-metastatic properties of NK cells	[7]
C57BL/6 Mice	Cerebral stroke model	Intravenous (i.v.)	40 mg/kg	Reduced TNF secretion and neuroinflammation	[9]

Pharmacokinetic Parameters of Idelalisib (Human Data)

Note: Detailed pharmacokinetic data for CAL-101 specifically in mice is not readily available in the provided search results. The following human data is for reference.

Parameter	Value	Population	Reference
Dosing Regimen	50-350 mg, once or twice daily	Patients with relapsed/refractory CLL	[5][13]
Metabolism	Primarily via aldehyde oxidase (AO) and to a lesser extent via CYP3A	Healthy individuals and patients	[14]
Drug Interactions	Co-administration with strong CYP3A inducers should be avoided	General recommendation	[14]
Food Effect	No clinically relevant food effect	General recommendation	[14]

Disclaimer: These protocols and notes are intended for research purposes only and should be adapted and optimized based on specific experimental requirements and institutional guidelines for animal care and use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. The PI3K δ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110 δ , for relapsed/refractory chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. selleck.co.jp [selleck.co.jp]
- 11. selleckchem.com [selleckchem.com]
- 12. ubpbio.com [ubpbio.com]
- 13. pharmacytimes.com [pharmacytimes.com]
- 14. Clinical Pharmacokinetic and Pharmacodynamic Profile of Idelalisib - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for CAL-101 (Idelalisib) Administration in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b612117#cal-130-administration-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com